6,7-Difluoroquinazolin-4(3H)-one
Overview
Description
6,7-Difluoroquinazolin-4(3H)-one is a chemical compound with the molecular formula C8H4F2N2O . Its molecular weight is 182.13 .
Molecular Structure Analysis
The molecular structure of 6,7-Difluoroquinazolin-4(3H)-one consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms and a carbonyl group. This core is further substituted at the 6 and 7 positions with fluorine atoms .Physical And Chemical Properties Analysis
6,7-Difluoroquinazolin-4(3H)-one has a molecular weight of 182.13 . Other physical and chemical properties such as boiling point and density are not provided in the search results .Scientific Research Applications
Synthesis and Evaluation of Cerebroprotective Activity of Novel 6,7-Dimethoxyquinazolin-4(3H)-one Derivatives
- Research has synthesized novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives with neuroactive amino acids and dipeptides to investigate their cerebroprotective properties. These derivatives show promise in treating neurodegenerative diseases, such as Alzheimer's and cerebral ischemia, with compounds 3i, 3j, and 3k displaying significant cerebrotropic activity (Chiriapkin et al., 2022).
Anti-Inflammatory and Antimicrobial Activities
Synthesis and Anti-Inflammatory and Antimicrobial Activities of 2-Methylquinazolin-4(3H)-one Derivatives
- A variety of 2-methylquinazolin-4(3H)-one derivatives were synthesized and demonstrated significant anti-inflammatory and antimicrobial activities. This research highlights the potential of these compounds in treating various inflammatory and infectious diseases (Keche & Kamble, 2014).
Anticancer Properties
Discovery of N-(4-Methoxyphenyl)-N,2-Dimethylquinazolin-4-Amine as Anticancer Agent
- The research focused on identifying potent apoptosis inducers and anticancer development candidates among 4-anilinoquinazolines. N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine emerged as a promising anticancer clinical candidate, showing potent apoptosis-inducing properties and effectiveness in various cancer models (Sirisoma et al., 2009).
Photophysical and Electrochemical Properties for Anticancer Activity
Photophysical, Electrochemical Studies of Novel Pyrazol-4-yl-2,3-Dihydroquinazolin-4(1H)-ones and Their Anticancer Activity
- This study synthesized novel dihydroquinazolin-4(1H)-ones, characterized their optical and electrochemical properties, and evaluated their anticancer activities. These compounds demonstrated moderate to good anticancer activities, highlighting their potential as effective treatments in oncology (Kamble et al., 2017).
Antiviral Activities Against Respiratory and Biodefense Viruses
Novel 3-Sulphonamido-Quinazolin-4(3H)-One Derivatives: Antiviral Activities Against Respiratory and Biodefense Viruses
- Novel quinazolin-4(3H)-one derivatives were synthesized and tested for antiviral activity against various respiratory and biodefense viruses. Compounds showed notable effectiveness against avian influenza and other viruses, indicating their potential in developing antiviral therapies (Selvam et al., 2007).
Vasodilative and Antihypertensive Effects
Discovery of Novel 3-Benzylquinazolin-4(3H)-ones as Potent Vasodilative Agents
- The study synthesized a series of 3-benzylquinazolin-4(3H)-ones and evaluated their vasodilative effects. These compounds demonstrated significant vasodilation and antihypertensive effects, suggesting their potential as novel treatments for hypertension (Zuo et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6,7-difluoro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZTVZUFJDYFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440690 | |
Record name | 4-hydroxy-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoroquinazolin-4(3H)-one | |
CAS RN |
205259-37-6 | |
Record name | 4-hydroxy-6,7-difluoroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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